molecular formula C20H14F2N2O2 B6082438 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide

2-fluoro-N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B6082438
M. Wt: 352.3 g/mol
InChI Key: KCAKWCRMZLCHBL-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a unique structure with fluorine atoms and a pyridine ring, which may contribute to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoyl Intermediate: Starting with 2-fluorobenzoic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amide Bond Formation: The acid chloride can then react with 3-methyl-2-aminopyridine to form the amide bond, resulting in N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

2-fluoro-N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The fluorine atoms might enhance binding affinity or selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide: Lacks the second fluorine atom.

    2-fluoro-N-(benzoyl)-N-(3-methylpyridin-2-yl)benzamide: Lacks the fluorine atom on the benzoyl group.

    N-(2-fluorobenzoyl)-N-(pyridin-2-yl)benzamide: Lacks the methyl group on the pyridine ring.

Uniqueness

The presence of two fluorine atoms and a methyl group on the pyridine ring may confer unique chemical and biological properties, such as increased stability, enhanced binding affinity, or specific reactivity patterns.

Properties

IUPAC Name

2-fluoro-N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c1-13-7-6-12-23-18(13)24(19(25)14-8-2-4-10-16(14)21)20(26)15-9-3-5-11-17(15)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAKWCRMZLCHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N(C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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